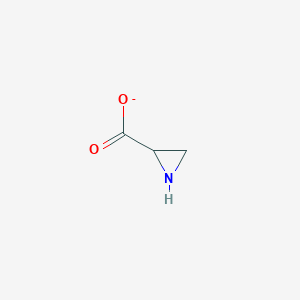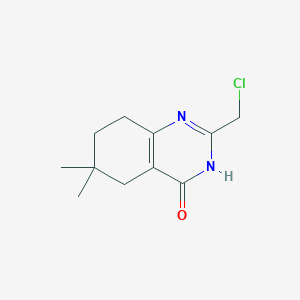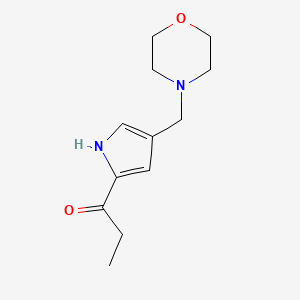
Aziridine-2-carboxylate
Vue d'ensemble
Description
Aziridine-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. This compound is notable for its high ring strain, which makes it highly reactive and a valuable intermediate in organic synthesis. This compound is particularly significant in the synthesis of biologically active nitrogen-containing compounds, including amino acids and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aziridine-2-carboxylates can be synthesized through various methods. One common approach involves the reaction of aziridines with carbonyl compounds in the presence of nucleophiles. The aziridine ring is typically activated by electron-withdrawing groups such as benzyloxycarbonyl or p-toluenesulfonyl, which facilitate nucleophilic attack . Another method includes the use of chiral pool materials like amino acids or sugars, or from enantiopure starting materials such as epoxides .
Industrial Production Methods: Industrial production of aziridine-2-carboxylates often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of lipase-mediated stereoselective transesterification has also been developed for the preparation of enantiopure aziridine-2-carboxylates .
Analyse Des Réactions Chimiques
Types of Reactions: Aziridine-2-carboxylates undergo a variety of chemical reactions, primarily due to the high strain energy of the aziridine ring. These reactions include:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to ring opening and formation of amino acids.
Oxidation and Reduction: Aziridine-2-carboxylates can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: These compounds can undergo substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophiles: Heteroatom nucleophiles such as amines, alcohols, and thiols are commonly used in ring-opening reactions.
Oxidizing Agents: Agents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions include α- and β-amino acids, which are valuable intermediates in the synthesis of peptides and other biologically active molecules .
Applications De Recherche Scientifique
Aziridine-2-carboxylates have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of aziridine-2-carboxylates involves the high reactivity of the aziridine ring, which readily undergoes nucleophilic attack. This reactivity is primarily due to the ring strain and the presence of electron-withdrawing groups that activate the ring. The molecular targets of aziridine-2-carboxylates include thiol groups in proteins, which can lead to the formation of stable covalent bonds and inhibition of protein function .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups in cancer cells.
3-Arylaziridine-2-carboxylates: These derivatives have shown potential anticancer properties and are used in the synthesis of various biologically active compounds.
Uniqueness: Aziridine-2-carboxylate is unique due to its high ring strain, which imparts significant reactivity, making it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with nucleophiles also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C3H4NO2- |
|---|---|
Poids moléculaire |
86.07 g/mol |
Nom IUPAC |
aziridine-2-carboxylate |
InChI |
InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/p-1 |
Clé InChI |
WBGBOXYJYPVLQJ-UHFFFAOYSA-M |
SMILES canonique |
C1C(N1)C(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B8329450.png)

![2,3-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B8329478.png)





